What are the chemical properties of Demethyl Benzydamine Hydrochloride
What are the chemical properties of Demethyl Benzydamine Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of Demethyl Benzydamine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties of Demethyl Benzydamine Hydrochloride (N-Desmethyl Benzydamine HCl), a principal metabolite of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine Hydrochloride. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the compound's structure, physicochemical characteristics, metabolic formation, and analytical characterization. By synthesizing data from spectroscopic, chromatographic, and metabolic studies, this guide serves as a critical resource for understanding the behavior of this molecule in both biological and analytical contexts. Key experimental protocols and data are presented to facilitate further research and application.
Introduction: The Significance of a Primary Metabolite
Demethyl Benzydamine is the primary N-demethylated metabolite of Benzydamine, a widely used topical NSAID known for its local anesthetic, analgesic, and anti-inflammatory properties.[1][2] Unlike its parent compound, which has been extensively studied, Demethyl Benzydamine presents a unique profile. The metabolic conversion, occurring primarily in the liver, is a crucial aspect of Benzydamine's pharmacokinetics and toxicology.[3][4] This process is mediated by cytochrome P450 (P450) enzymes, specifically CYP2D6.[5] Understanding the chemical properties of this metabolite is paramount for a complete comprehension of Benzydamine's in vivo activity, duration of action, and potential drug-drug interactions. This guide elucidates the core chemical characteristics that define Demethyl Benzydamine Hydrochloride.
Chemical Identity and Structure Elucidation
Accurate identification is the foundation of all chemical and pharmacological investigation. Demethyl Benzydamine Hydrochloride is systematically identified by its unique chemical descriptors.
Nomenclature and Identifiers
The compound is known by several names, reflecting its structure and origin as a metabolite. Its unambiguous identification is ensured by standardized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | 3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine;hydrochloride | [6] |
| CAS Number | 39860-97-4 | [2][6][7] |
| Molecular Formula | C₁₈H₂₂ClN₃O | [2][6][7] |
| Molecular Weight | 331.84 g/mol | [2][6][8] |
| Synonyms | N-Methyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine HCl; 1-Benzyl-3-(3-methylaminopropoxy)-1H-indazole Monohydrochloride; Nor-Benzydamine | [2][6][9] |
Structural Features
The core structure consists of a 1-benzyl-1H-indazole moiety linked via an ether to a 3-(methylamino)propane chain. The removal of one methyl group from the tertiary amine of the parent Benzydamine to form a secondary amine is the key structural difference. This modification significantly impacts the molecule's polarity and basicity.
Caption: Chemical structure of Demethyl Benzydamine Hydrochloride.
Physicochemical Properties
The conversion from a tertiary to a secondary amine induces notable changes in physicochemical properties, influencing solubility, membrane permeability, and receptor binding.
Solubility Profile
While specific quantitative solubility data for Demethyl Benzydamine HCl is sparse in public literature, its properties can be inferred from its structure and data available for the parent compound. Benzydamine HCl is soluble in water, ethanol, and chloroform.[10][11] Demethylation to a secondary amine is expected to increase the molecule's polarity and capacity for hydrogen bonding. Consequently, Demethyl Benzydamine HCl is predicted to have comparable or slightly enhanced aqueous solubility compared to Benzydamine HCl, while its lipophilicity is reduced.[8]
| Property | Benzydamine HCl | Demethyl Benzydamine HCl (Predicted/Inferred) | Rationale for Inference |
| Appearance | White to off-white crystalline powder | White to off-white solid | Structural similarity |
| Melting Point | ~160 °C | Likely similar, may vary | Removal of a methyl group has a minor effect on crystal lattice energy |
| Aqueous Solubility | Soluble | Soluble, potentially higher | Increased polarity and H-bond donor capability of the secondary amine |
| Lipophilicity (LogP) | Higher | Lower | Loss of a nonpolar methyl group reduces overall lipophilicity[8] |
Stability and Degradation Profile
For any metabolite study, understanding chemical stability is crucial for accurate quantification in biological matrices. Benzydamine HCl has been shown to be stable under neutral and alkaline conditions but may degrade under strong acidic, oxidative, and photolytic stress.[12][13] The primary degradation products often involve the indazole ring or the side chain. Demethyl Benzydamine is expected to follow a similar degradation pattern. The secondary amine group, however, may be more susceptible to certain oxidative reactions compared to the tertiary amine of the parent drug. A comprehensive stability analysis, as outlined below, is essential.
Protocol: Forced Degradation Study
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Preparation: Prepare solutions of Demethyl Benzydamine HCl (~1 mg/mL) in various media: 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate solutions at 60°C for 24-48 hours.
-
Oxidation: Treat with H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid powder and an aqueous solution at 80°C for 48 hours.
-
Photolytic: Expose an aqueous solution to UV light (254 nm) and white light for 7 days.
-
-
Analysis: At specified time points, neutralize the samples and analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to quantify the remaining parent compound and detect degradation products.[13]
Synthesis and Formation
While Demethyl Benzydamine HCl is primarily of interest as a metabolite, understanding its formation is critical.
Metabolic Pathway: Hepatic N-Demethylation
The primary route of Demethyl Benzydamine formation is through the hepatic metabolism of Benzydamine.[1] This biotransformation is a classic Phase I metabolic reaction.
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Enzymatic System: The N-demethylation is catalyzed by the cytochrome P450 mixed-function oxidase system.[3]
-
Specific Isozyme: Studies have identified CYP2D6 as a key enzyme responsible for this specific metabolic step.[5]
-
Cofactors: The reaction requires NADPH as a cofactor.[5]
-
Mechanism: The process involves the oxidation of the methyl group, leading to an unstable carbinolamine intermediate that spontaneously decomposes, releasing formaldehyde and the secondary amine (Demethyl Benzydamine).
This pathway competes with N-oxygenation, which is catalyzed by flavin-containing monooxygenases (FMOs) and produces Benzydamine N-oxide, another major metabolite.[3][5]
Caption: Competing metabolic pathways of Benzydamine.
Potential Synthetic Routes
While not widely published, a potential laboratory synthesis could involve adapting known procedures for Benzydamine. A plausible approach would be to react 1-benzyl-1H-indazol-3-ol with a protected 3-(methylamino)propyl halide, followed by deprotection. Alternatively, a direct synthesis could utilize N-methyl-3-chloropropylamine in the final alkylation step instead of its dimethylated counterpart.[14]
Analytical Characterization
Robust analytical methods are essential for the quantification and identification of Demethyl Benzydamine in research and clinical settings.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a definitive tool for structural confirmation. Key expected signals for Demethyl Benzydamine HCl in a solvent like DMSO-d₆ would include aromatic protons from the benzyl and indazole rings, aliphatic protons from the propoxy chain, and a characteristic singlet for the N-methyl group. The NH proton of the secondary amine would likely appear as a broad signal.[8]
-
Mass Spectrometry (MS): LC-MS/MS is the gold standard for sensitive and specific detection in biological fluids.[8] Under electrospray ionization (ESI) in positive mode, Demethyl Benzydamine would show a prominent protonated molecular ion [M+H]⁺ at m/z 310.19. Tandem MS (MS/MS) fragmentation would yield characteristic product ions resulting from the cleavage of the propoxy side chain and benzyl group, allowing for unambiguous identification.
-
UV-Vis Spectroscopy: Like its parent compound, Demethyl Benzydamine is expected to exhibit a UV absorption maximum around 307 nm, characteristic of the indazole chromophore.[15] This property is useful for detection in HPLC analysis.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the most common technique for separating and quantifying Demethyl Benzydamine from its parent drug and other metabolites.[12][16]
Protocol: Reverse-Phase HPLC for Quantification
-
Instrumentation: HPLC system with a UV or PDA detector and a C18 column (e.g., 4.6 × 150 mm, 5 µm).[8]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphate buffer) and an organic modifier like acetonitrile or methanol. A typical ratio might be 70:30 (v/v) Acetonitrile/0.1% TFA.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 307 nm.[15]
-
Sample Preparation: Biological samples (plasma, urine) typically require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The resulting supernatant can be injected directly or after evaporation and reconstitution in the mobile phase.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. An internal standard (e.g., a deuterated analog like Demethyl Benzydamine-d3) is highly recommended to correct for extraction variability and matrix effects, especially when using LC-MS/MS.[8]
Caption: General workflow for HPLC analysis of Demethyl Benzydamine.
Chemical Reactivity and Biological Significance
The primary chemical reactivity of interest revolves around the secondary amine, which can undergo reactions typical of its class, such as acylation and further alkylation.
From a biological standpoint, the conversion to Demethyl Benzydamine is significant. While it retains partial anti-inflammatory activity, the change in lipophilicity and structure alters its pharmacokinetic profile compared to the parent drug.[8] Its reduced lipophilicity may decrease its volume of distribution and potentially lead to faster renal clearance. A thorough characterization of its pharmacological and toxicological profile is essential for a complete safety assessment of Benzydamine.
Conclusion
Demethyl Benzydamine Hydrochloride, as the principal N-demethylated metabolite of Benzydamine, possesses a distinct chemical identity shaped by the loss of a single methyl group. This structural change modifies its physicochemical properties, notably increasing polarity and reducing lipophilicity, which in turn influences its analytical behavior and pharmacokinetic profile. Its formation via CYP2D6-mediated metabolism is a key event in the biotransformation of Benzydamine. The analytical protocols outlined in this guide, particularly those employing HPLC and mass spectrometry, provide a robust framework for its accurate quantification and identification. A comprehensive understanding of the chemical properties of Demethyl Benzydamine is indispensable for advanced research in drug metabolism, pharmacokinetics, and the overall safety evaluation of its parent compound.
References
- Benchchem. Demethyl Benzydamine-d3 Hydrochloride | 1246817-08-2.
- Taniguchi-Takizawa, T., Shimizu, M., Kume, T., & Yamazaki, H. (2015). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. Drug Metabolism and Pharmacokinetics.
- Cattaneo, D., & Gringeri, R. (2018). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. F1000Research.
-
PubChem. Demethyl Benzydamine Hydrochloride | C18H22ClN3O | CID 57369682. Available from: [Link]
-
Taniguchi-Takizawa, T., et al. (2015). Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans. PubMed. Available from: [Link]
-
Köppel, C., & Tenczer, J. (1985). Metabolism of benzydamine. Arzneimittelforschung. Available from: [Link]
-
Andersen, J. V., & Gundel, J. (1988). Pharmacokinetics of benzydamine. PubMed. Available from: [Link]
-
Smith, D. A., et al. (2006). Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver. PubMed. Available from: [Link]
-
Ziegler, J. B. (2002). Pharmacology of benzydamine. PubMed. Available from: [Link]
-
Ziegler, J. B. (2002). Pharmacology of benzydamine. ResearchGate. Available from: [Link]
-
PubChem. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464. Available from: [Link]
-
Ito, K., Furukawa, H., & Tanaka, H. (1971). Metabolism of Benzydamine Hydrochloride. J-Stage. Available from: [Link]
-
PubChem. Benzydamine | C19H23N3O | CID 12555. Available from: [Link]
-
Probes & Drugs. BENZYDAMINE (PD009138). Available from: [Link]
-
Chorna, O., et al. (2021). Identification of benzydamine and its metabolit in the presence of certain anti-inflammatory non-steroidal drugs. ScienceRise: Pharmaceutical Science. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0033871). Available from: [Link]
-
Chornyi, V., et al. (2019). SIMULTANEOUS DETERMINATION OF BENZYDAMINE HYDROCHLORIDE, METHYLPARABEN AND PEPPERMINT OIL IN A SPRAY DOSAGE FORM BY GAS CHROMATO. Semantic Scholar. Available from: [Link]
-
Cherniy, S., Gureeva, S., & Georgiyants, V. (2016). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Available from: [Link]
-
Cherniy, S., Gureeva, S., & Georgiyants, V. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Available from: [Link]
- Google Patents. CN105884687A - Preparation method of 5-benzyl benzydamine.
-
Chorna, O., et al. (2021). IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. Available from: [Link]
-
Oprea, L., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. MDPI. Available from: [Link]
- Google Patents. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
-
Gopinath, K., & Subba Rao, M. DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Jetir.Org. Available from: [Link]
-
SpectraBase. Benzydamine - Optional[MS (GC)] - Spectrum. Available from: [Link]
Sources
- 1. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 2. scbt.com [scbt.com]
- 3. sci-hub.box [sci-hub.box]
- 4. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzydamine N-oxygenation as an index for flavin-containing monooxygenase activity and benzydamine N-demethylation by cytochrome P450 enzymes in liver microsomes from rats, dogs, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Demethyl Benzydamine Hydrochloride | C18H22ClN3O | CID 57369682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Demethyl Benzydamine Hydrochloride | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. Biotransformation of benzydamine by microsomes and precision-cut slices prepared from cattle liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzydamine Hydrochloride - LKT Labs [lktlabs.com]
- 11. journals.uran.ua [journals.uran.ua]
- 12. scispace.com [scispace.com]
- 13. jetir.org [jetir.org]
- 14. BENZYDAMINE (PD009138, CNBGNNVCVSKAQZ-UHFFFAOYSA-N) [probes-drugs.org]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
